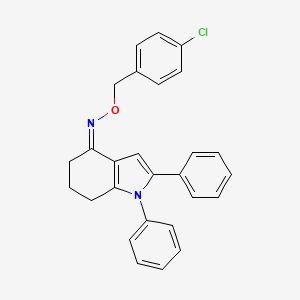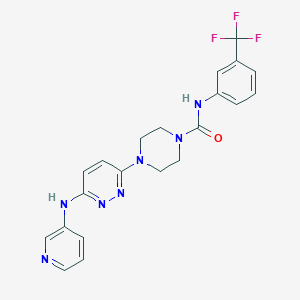
N-(4-nitrofenil)-6-oxo-1H-piridazina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridazine ring, which imparts unique chemical and physical properties
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide may also interact with various biological targets, influencing a range of cellular processes.
Mode of Action
For instance, similar compounds have been shown to inhibit the replication of certain viruses . More research is needed to fully understand the specific interactions and resulting changes caused by N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.
Biochemical Pathways
For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Pharmacokinetics
For instance, niclosamide has a low oral bioavailability, and its two components, DNC and HDP, follow different routes of excretion . More research is needed to understand the pharmacokinetics of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It is known that the catalytic reduction of 4-nitrophenol, a related compound, can be influenced by factors such as ph, temperature, and applied potential . More research is needed to understand how environmental factors influence the action of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 4-nitroaniline with pyridazine-3,6-dione under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other oxidized forms.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted pyridazine derivatives.
Oxidation: Oxidized nitrophenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its pyridazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl compounds
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFLWSVZYTTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
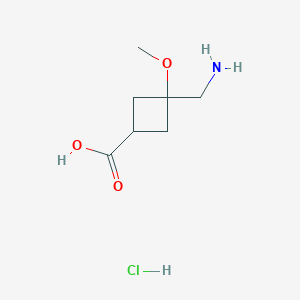
![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)

![methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2415062.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

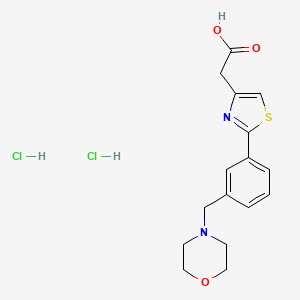
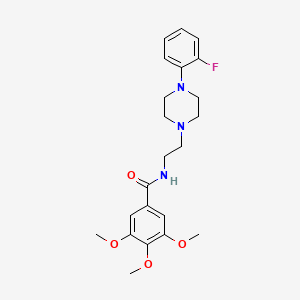

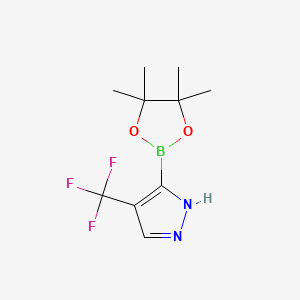
![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
